BenchChemオンラインストアへようこそ!

rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Antineoplastic Leukemia Ether phospholipid

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (also referred to as amido‑18‑OMe) is a synthetic, racemic 1‑N‑alkylamide analogue of glycero‑3‑phosphocholine. It belongs to the class of antitumor ether phospholipids, structurally derived from the reference compound ET‑18‑OMe by replacement of the 1‑ether oxygen with an amido (‑NH‑CO‑) linkage.

Molecular Formula C27H57N2O6P
Molecular Weight 536.7 g/mol
CAS No. 88876-07-7
Cat. No. B1345469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-3-Octadecanamido-2-methoxypropyl phosphocholine
CAS88876-07-7
Molecular FormulaC27H57N2O6P
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
InChIInChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32)
InChIKeyKTJPWDKOKGANNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS 88876-07-7) – Compound Profile and Research Utility


rac-3-Octadecanamido-2-methoxypropyl phosphocholine (also referred to as amido‑18‑OMe) is a synthetic, racemic 1‑N‑alkylamide analogue of glycero‑3‑phosphocholine [1]. It belongs to the class of antitumor ether phospholipids, structurally derived from the reference compound ET‑18‑OMe by replacement of the 1‑ether oxygen with an amido (‑NH‑CO‑) linkage. The molecule retains a long-chain octadecanamide, a 2‑methoxy group, and a phosphocholine headgroup, giving it an amphiphilic character suitable for membrane‑interaction studies. Its primary documented application is as a tool compound for investigating neoplastic cell growth inhibition and protein kinase C (PKC) modulation.

Why rac-3-Octadecanamido-2-methoxypropyl phosphocholine Cannot Be Casually Substituted with In‑Class Analogues


Although numerous alkylphosphocholines share a common headgroup, simple substitution is risky because small structural modifications—chain length, 2‑alkoxy group, and the nature of the 1‑position linker—produce quantitatively different antiproliferative potencies and PKC inhibition profiles [1]. The 1‑amido linkage in the target compound confers a distinct hydrogen‑bonding capacity and metabolic susceptibility compared with the 1‑ether linkage in ET‑18‑OMe or the 1‑thioether linkage in other series; these differences can translate into altered cellular uptake, intracellular retention, and off‑target effects that are not predictable from potency alone. Therefore, procurement and experimental use must be guided by compound‑specific comparative data rather than class‑level assumptions.

rac-3-Octadecanamido-2-methoxypropyl phosphocholine – Head‑to‑Head Quantitative Differentiation Evidence


Cytotoxicity Against HL‑60 Promyelocytic Leukemia Cells Is Equivalent to the Reference Ether Lipid ET‑18‑OMe

In a 48‑h trypan blue exclusion assay using HL‑60 human promyelocytic leukemia cells, rac‑3‑Octadecanamido‑2‑methoxypropyl phosphocholine (amido‑18‑OMe) exhibited an ID₅₀ of 2.45 ± 0.04 µM, which is statistically indistinguishable from the ID₅₀ of the well‑characterized antitumor ether lipid ET‑18‑OMe (2.47 ± 0.64 µM) [1]. The amido‑18‑OEt analogue was significantly more potent (ID₅₀ = 1.64 ± 0.19 µM, p < 0.01 vs ET‑18‑OMe), whereas the C16‑chain amido‑16‑OMe was less active (ID₅₀ = 3.32 ± 1.04 µM). This positions the target compound as an equipotent amido‑bearing alternative to ET‑18‑OMe in HL‑60 models.

Antineoplastic Leukemia Ether phospholipid

Superior Cytotoxic Potency Over the Corresponding C16‑Chain Amido Analogue in HL‑60 Cells

Extending the N‑acyl chain from hexadecanoyl (C16) to octadecanoyl (C18) improves cytotoxicity against HL‑60 cells: the target compound (amido‑18‑OMe, ID₅₀ = 2.45 µM) is approximately 1.4‑fold more potent than its C16 counterpart amido‑16‑OMe (ID₅₀ = 3.32 µM) [1]. The C16 analogue also showed greater variability (SD = 1.04 µM vs 0.04 µM), suggesting that the C18 chain provides more consistent activity across replicates.

Chain-length SAR Leukemia Alkylphosphocholine

Activity Against K562 Chronic Myelogenous Leukemia Cells Is Comparable to ET‑18‑OMe

In K562 human chronic myelogenous leukemia cells, the cytotoxicity of rac‑3‑Octadecanamido‑2‑methoxypropyl phosphocholine was qualitatively and quantitatively comparable to that of ET‑18‑OMe [1]. Although K562 cells are inherently less sensitive to this class of agents than HL‑60 cells, the target compound tracked the activity of the reference ether lipid closely across the tested concentration range, demonstrating that the amido substitution does not compromise activity in a second, mechanistically distinct leukemic background.

Chronic myelogenous leukemia K562 Cytotoxicity

Inhibition of Protein Kinase C in a Cell‑Free Reconstituted System Matches the Profile of ET‑18‑OMe

All amido analogues that exhibited antineoplastic activity also inhibited protein kinase C (PKC) in a concentration‑dependent manner in an in vitro reconstituted enzyme assay [1]. The target compound (amido‑18‑OMe) displayed a PKC inhibition curve that was superimposable on that of ET‑18‑OMe (see Figure 6 in source). In contrast, the lyso analogue amido‑16‑OH, which lacks cytotoxic activity, was the least effective PKC inhibitor, indicating a correlation between PKC inhibition and antiproliferative effect within this chemotype.

Protein kinase C Signal transduction Enzyme inhibition

Amido Linkage Offers a Structurally Distinct Pharmacophore with Potential for Differential Metabolism

The defining chemical difference between rac‑3‑Octadecanamido‑2‑methoxypropyl phosphocholine and the prototypical ether lipid ET‑18‑OMe is the replacement of the 1‑O‑ether linkage with a 1‑NH‑amide linkage [1]. Amide bonds are substrates for cellular amidases and proteases, whereas ether bonds are generally more resistant to enzymatic cleavage. This structural distinction may result in divergent intracellular half‑lives and metabolite profiles, although direct comparative metabolic stability data have not been published.

Structural differentiation Amide vs ether Metabolic stability

Procurement‑Relevant Application Scenarios for rac‑3‑Octadecanamido‑2‑methoxypropyl phosphocholine


Head‑to‑Head Comparator for ET‑18‑OMe in Leukemia Cell Line Panels

When designing SAR studies around the antitumor ether lipid pharmacophore, rac‑3‑Octadecanamido‑2‑methoxypropyl phosphocholine serves as a chemically distinct yet equipotent comparator to ET‑18‑OMe in HL‑60 and K562 leukemic models [1]. Its amido linkage introduces a hydrogen‑bonding moiety absent in the ether parent, allowing researchers to probe the contribution of the 1‑position heteroatom to antiproliferative activity and PKC inhibition without a confounding loss of potency.

Chain‑Length Optimization Studies in Alkylamido Phosphocholines

The compound anchors the C18 terminus of a homologous series that includes C16 (amido‑16‑OMe) and lyso (amido‑16‑OH) derivatives [1]. Procurement of the C18‑amido‑OMe variant enables systematic evaluation of how N‑acyl chain length modulates cytotoxicity, PKC inhibition, and membrane partitioning. The quantitative ID₅₀ ladder (C18: 2.45 µM, C16: 3.32 µM, lyso: >10 µM) provides a built‑in activity gradient for training computational QSAR models.

Protein Kinase C Inhibition Screens Using a Defined Amido Scaffold

For biochemical assays measuring direct PKC inhibition in a cell‑free system, rac‑3‑Octadecanamido‑2‑methoxypropyl phosphocholine recapitulates the concentration‑dependent inhibition profile of ET‑18‑OMe [1]. Its use as a positive control or test article is appropriate when the experimental goal is to dissect the contribution of the lipid‑binding domain of PKC isoforms, because the amido group provides a distinct chemical handle relative to ether‑linked analogs.

Clonogenic and Solid‑Tumor Models Requiring 2‑Methoxy‑Substituted Analogues

In soft‑agar clonogenic assays with BG1 human ovarian adenocarcinoma cells, the target compound (amido‑18‑OMe) achieved >90% inhibition of colony formation at the highest dose tested, matching the efficacy of the more potent amido‑18‑OEt analogue [1]. Researchers focused on gynecological tumor models can use the 2‑methoxy derivative to study the interplay between the 2‑alkoxy substituent and amido‑linked lipid backbones, particularly when an ethoxy group is synthetically inaccessible or introduces unwanted steric effects.

Quote Request

Request a Quote for rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.